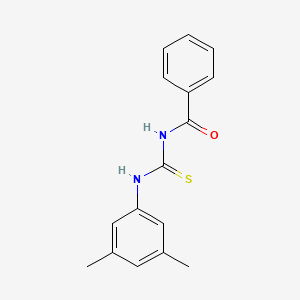

1-Benzoyl-3-(3,5-dimethylphenyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-(3,5-dimethylphenyl)thiourea can be synthesized through the reaction of benzoyl chloride with 3,5-dimethylphenylthiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzoyl-3-(3,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Various substituted thioureas.

Applications De Recherche Scientifique

1-Benzoyl-3-(3,5-dimethylphenyl)thiourea is utilized in several scientific research areas:

Chemistry: It serves as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological molecules.

Industry: It finds applications in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-Benzoyl-3-(3,5-dimethylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved often include signal transduction and metabolic pathways .

Comparaison Avec Des Composés Similaires

- 1-Benzoyl-3-phenylthiourea

- 1-Benzoyl-3-(4-methylphenyl)thiourea

- 1-Benzoyl-3-(2,4-dimethylphenyl)thiourea

Comparison: 1-Benzoyl-3-(3,5-dimethylphenyl)thiourea is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in research .

Activité Biologique

1-Benzoyl-3-(3,5-dimethylphenyl)thiourea (BDMT) is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities.

Chemical Structure and Properties

BDMT belongs to the class of thiourea derivatives, characterized by the presence of a thiourea functional group (–C(=S)NH–). The specific substitution pattern on the benzoyl and phenyl rings significantly influences its biological activity. The presence of the 3,5-dimethyl substitution enhances its lipophilicity, which can affect its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted BDMT's potential as an antimicrobial agent. A series of benzoylthiourea derivatives, including BDMT, were tested against various pathogens. The results indicated that BDMT exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of BDMT

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings suggest that BDMT could be a viable candidate for developing new antimicrobial therapies, especially in light of rising antibiotic resistance .

Antioxidant Activity

BDMT also demonstrates notable antioxidant properties. In vitro assays using DPPH and ABTS radical scavenging methods showed that BDMT effectively reduces oxidative stress by scavenging free radicals.

Table 2: Antioxidant Activity of BDMT

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 45 |

| ABTS | 52 |

The antioxidant activity is attributed to the presence of the thiourea moiety, which can donate hydrogen atoms to stabilize free radicals .

Anticancer Activity

The anticancer potential of BDMT has been evaluated in several studies. It has shown promising results against various cancer cell lines, including breast cancer (MCF-7) and leukemia (U937). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: MCF-7 Cell Line

In a study investigating the effects of BDMT on MCF-7 cells:

- IC50 was determined to be approximately 25 µM.

- Flow cytometry analysis indicated significant increases in the sub-G1 population, suggesting apoptosis induction.

- Morphological changes consistent with apoptosis were observed under microscopy.

These results indicate that BDMT may inhibit tumor growth through multiple pathways, including modulation of apoptotic signaling .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction between BDMT and biological targets. For instance, docking simulations with DNA gyrase revealed strong binding affinity, which correlates with its observed antibacterial activity. The binding interactions involve hydrogen bonding and hydrophobic contacts with key amino acid residues in the active site .

Propriétés

IUPAC Name |

N-[(3,5-dimethylphenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-11-8-12(2)10-14(9-11)17-16(20)18-15(19)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEFVXZQXWJXLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.